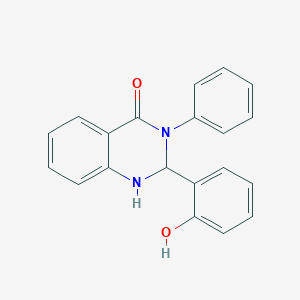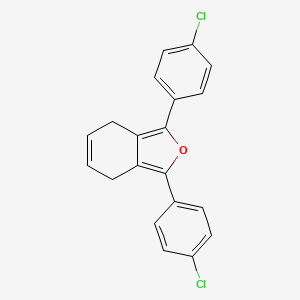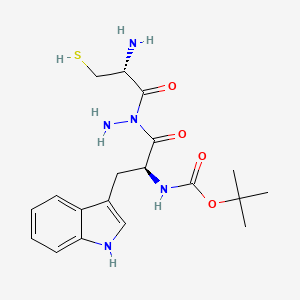
tert-Butyl ((S)-1-(1-((R)-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((S)-1-(1-(®-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate: is a complex organic compound that features a combination of amino, mercapto, indole, and carbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-1-(1-(®-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the hydrazinyl and mercaptopropanoyl groups. The final step often involves the formation of the carbamate group under specific reaction conditions, such as the use of tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((S)-1-(1-(®-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group in the carbamate can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield disulfides, while reduction of the carbonyl group would yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the indole group suggests that it could interact with biological receptors or enzymes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. The combination of amino, mercapto, and indole groups may confer unique pharmacological activities.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which tert-Butyl ((S)-1-(1-(®-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole group could play a key role in binding to target proteins, while the amino and mercapto groups could participate in redox reactions or form covalent bonds with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl ((S)-1-(1-(®-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of tert-Butyl ((S)-1-(1-(®-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate lies in its combination of functional groups, which may confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C19H27N5O4S |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[amino-[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H27N5O4S/c1-19(2,3)28-18(27)23-15(17(26)24(21)16(25)13(20)10-29)8-11-9-22-14-7-5-4-6-12(11)14/h4-7,9,13,15,22,29H,8,10,20-21H2,1-3H3,(H,23,27)/t13-,15-/m0/s1 |
Clé InChI |
XTLPVBOZDSVGIT-ZFWWWQNUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)[C@H](CS)N)N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)C(CS)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B12906852.png)
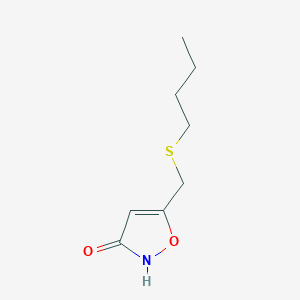
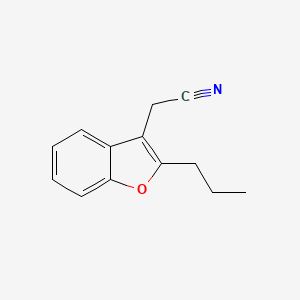
![N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide](/img/structure/B12906876.png)
![4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B12906878.png)
![4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12906889.png)
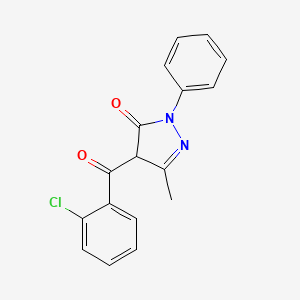
![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)
![5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906896.png)
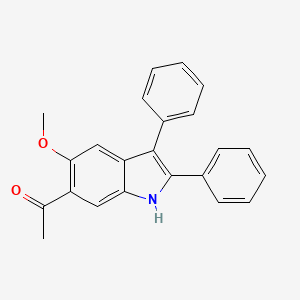
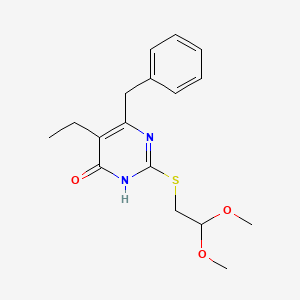
![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)
